molecular formula C14H15NO3S B7790006 ethyl 2-(2-methylanilino)-4-oxothiophene-3-carboxylate

ethyl 2-(2-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B7790006
M. Wt: 277.34 g/mol
InChI Key: NDSUQMPUBAWXNV-UHFFFAOYSA-N
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Description

. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves the reaction of ethyl acetoacetate with 2-toluidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-2-(2-anilino)-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 4-oxo-2-(2-methylanilino)-4,5-dihydro-3-thiophenecarboxylate

Uniqueness

Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-(2-methylanilino)-4-oxothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(17)12-11(16)8-19-13(12)15-10-7-5-4-6-9(10)2/h4-7,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUQMPUBAWXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SCC1=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SCC1=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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